molecular formula C19H17FN2O2S B2791143 Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 503432-52-8

Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2791143
CAS RN: 503432-52-8
M. Wt: 356.42
InChI Key: KQUCNXKEYHVKMJ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydropyrimidine, which is a class of compounds that includes many biologically active molecules. The presence of a fluorophenyl group suggests that it might have unique properties compared to other tetrahydropyrimidines .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques would provide information about the connectivity of the atoms in the molecule, the types of bonds present, and the overall 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl group, which could activate the molecule towards nucleophilic attack . Additionally, the thioxo group could potentially undergo redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally . The presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which might influence its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include avoiding inhalation or contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future research directions for this compound would likely depend on its intended application. For example, if it shows promise as a drug, future studies might focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

benzyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-12-16(18(23)24-11-13-5-3-2-4-6-13)17(22-19(25)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCNXKEYHVKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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